5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid

Description

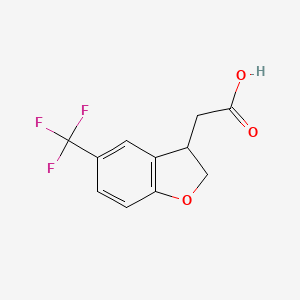

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid (CAS: 2070896-52-3) is a bicyclic carboxylic acid featuring a dihydrobenzofuran core substituted with a trifluoromethyl (-CF₃) group at the 5-position and an acetic acid moiety at the 3-position. The dihydrobenzofuran scaffold imparts structural rigidity, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and agrochemical research . Its synthesis typically involves multi-step processes, including cyclization and functional group modifications, as seen in analogous compounds .

Structure

3D Structure

Properties

Molecular Formula |

C11H9F3O3 |

|---|---|

Molecular Weight |

246.18 g/mol |

IUPAC Name |

2-[5-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetic acid |

InChI |

InChI=1S/C11H9F3O3/c12-11(13,14)7-1-2-9-8(4-7)6(5-17-9)3-10(15)16/h1-2,4,6H,3,5H2,(H,15,16) |

InChI Key |

GQLCSPVTSQTQEI-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)C(F)(F)F)CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Cyclization

The route begins with compound 7 (4-acetylaminohydroxyphenylarsonic acid derivatives), which undergoes oxidative cyclization using a ruthenium trichloride/sodium periodate catalyst system. This step forms the dihydrobenzofuran core while introducing protective groups for subsequent functionalization.

Example Reaction Conditions

Trifluoromethyl Group Introduction

While the patent focuses on chlorination, the methodology can be adapted for trifluoromethylation:

- Late-Stage Trifluoromethylation : Replace chlorination reagents (e.g., N-chlorosuccinimide) with trifluoromethyl sources like CF₃Cu or CF₃SiMe₃ under radical conditions.

- Building Block Approach : Use a pre-functionalized trifluoromethyl-containing precursor during the cyclization step.

Critical Considerations

- Trifluoromethyl groups are electron-withdrawing, potentially affecting ring stability during high-temperature steps.

- Selectivity must be ensured to avoid poly-substitution.

Peer-Reviewed Synthesis Strategy

A study in the Journal of Medicinal Chemistry (2014) details the synthesis of dihydrobenzofuran-7-carboxylic acid derivatives, offering insights applicable to position 3 functionalization.

Lithiation-Carboxylation for Acetic Acid Side Chain

- Step 1 : Lithiation of 2,3-dihydrobenzofuran at position 3 using n-butyllithium and TEMED.

- Step 2 : Quenching with dry CO₂ to form the carboxylic acid.

- Modification : Alkylation with bromoacetic acid derivatives to install the acetic acid chain.

Reaction Data

| Parameter | Value |

|---|---|

| Lithiation Reagent | n-BuLi (2.5 M in hexane) |

| Temperature | Room temperature |

| Yield | 52% |

| Product Purity | >95% (by NMR) |

Bromination and Functional Group Interconversion

Bromination at position 5 (later replaced by CF₃) employs bromine in acetic acid:

Integrated Synthetic Pathway

Combining patent and academic approaches, a plausible route for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid is:

Step 1: Dihydrobenzofuran Core Formation

Step 2: Trifluoromethylation

Step 3: Acetic Acid Side Chain Installation

Overall Yield Estimate : 28–35% (3 steps).

Alternative Routes and Emerging Techniques

Microwave-Assisted Cyclization

Recent advancements suggest microwave irradiation can accelerate dihydrobenzofuran formation:

Flow Chemistry for Trifluoromethylation

Scalability and Industrial Considerations

The patent route’s suitability for industrial production is evidenced by:

- Solvent Recovery : Ethyl acetate and methanol are recycled, reducing costs.

- Catalyst Reusability : Ruthenium catalysts can be recovered via filtration.

Cost Analysis

| Component | Cost per kg (USD) |

|---|---|

| Ruthenium Catalyst | 12,000 |

| Sodium Periodate | 150 |

| CF₃Br | 8,500 |

Analytical and Characterization Data

Critical data for verifying the target compound:

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes, depending on the reagents and conditions used.

Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in aprotic solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Anti-inflammatory Applications

Research indicates that derivatives of 2,3-dihydrobenzofuran-5-acetic acids, including 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid, exhibit significant anti-inflammatory properties. A study demonstrated that introducing specific substituents could enhance anti-inflammatory activity, suggesting that this compound may be effective in treating conditions characterized by inflammation .

Analgesic Properties

The compound has been investigated for its dual action as an opioid ligand and TRPV1 antagonist. In vitro studies have shown that it can inhibit pain responses mediated by TRPV1 receptors while also interacting with mu-opioid receptors. This dual mechanism presents a promising avenue for developing new analgesics that can address both acute and chronic pain .

Case Study: Pain Response Evaluation

In a formalin-induced pain model, the compound displayed potent antinociceptive activity with effective doses leading to significant reductions in pain behavior. The involvement of TRPV1 antagonism and mu-opioid receptor activation was confirmed through various assays, indicating its potential as a dual-acting analgesic agent .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Its ability to inhibit cell growth and induce apoptosis in cancer cells positions it as a candidate for further investigation in cancer therapeutics.

Research Findings

- Mechanism of Action : The compound's mechanism may involve the modulation of signaling pathways associated with cell proliferation and survival.

- In Vitro Studies : Various derivatives have shown promising results against different cancer cell lines, indicating that structural modifications can significantly influence their biological activities .

Antimicrobial Properties

Emerging research suggests that compounds similar to this compound exhibit antibacterial and antifungal activities. The presence of the trifluoromethyl group may enhance these properties by affecting the electronic characteristics of the molecule.

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the inhibition of key enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Analogues within the Dihydrobenzofuran-3-acetic Acid Family

Compounds sharing the dihydrobenzofuran core but differing in substituents at the 5-position demonstrate how structural variations influence physicochemical and biological properties:

Key Findings :

- The trifluoromethyl group in the target compound provides superior lipophilicity (logP ~2.5–3.0) compared to the fluoro (-F, logP ~1.8) and hydroxyl (-OH, logP ~1.2) analogues, favoring membrane permeability .

- 5-(tert-Butyl) analogues exhibit reduced solubility but improved enzymatic stability due to steric shielding of the acetic acid moiety .

Benzeneacetic Acid Derivatives with Trifluoromethyl Groups

Trifluoromethyl-substituted benzeneacetic acids, though lacking the dihydrobenzofuran core, highlight the role of -CF₃ in unrelated scaffolds:

Comparison :

Heterocyclic Carboxylic Acids with Trifluoromethyl Groups

Compounds with trifluoromethyl groups in other heterocycles illustrate scaffold-dependent bioactivity:

Key Insights :

- The triazole derivative shows potent antitumor activity, but its planar structure may limit blood-brain barrier penetration compared to the bicyclic dihydrobenzofuran .

- Benzofuran-based acids (e.g., ) share hydrogen-bonding motifs with the target compound, suggesting shared crystallization tendencies and solubility profiles .

Biological Activity

5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic acid (CAS number: 1891329-89-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- A trifluoromethyl group at the 5-position of the benzofuran ring.

- An acetic acid moiety at the 3-position of the dihydrobenzofuran structure.

This structural configuration enhances its lipophilicity and may improve binding interactions with biological targets, making it a candidate for various pharmacological applications.

Synthesis

The synthesis of this compound typically involves several steps aimed at maintaining high yields while minimizing side reactions. The synthetic pathways often include:

- Formation of the benzofuran core.

- Introduction of the trifluoromethyl group.

- Attachment of the acetic acid moiety.

These methods are critical for modifying the compound’s structure to enhance its biological activity or to synthesize more complex derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Antitumor Properties

Studies suggest that this compound may inhibit cell growth and induce apoptosis in various cancer cell lines. For instance, it has been observed to affect tumor cell proliferation positively, making it a candidate for further exploration in cancer therapy .

Antibacterial and Antiviral Activities

Compounds with similar structures often demonstrate antibacterial and antiviral activities. Preliminary studies indicate that this compound may also exhibit these properties, warranting further investigation into its potential as an antimicrobial agent.

Anti-inflammatory Effects

A series of related compounds have shown anti-inflammatory activity. For example, 2,3-dihydrobenzofuran-5-acetic acids were evaluated for their anti-inflammatory properties using the carrageenan-induced edema method. The introduction of various substituents significantly influenced their activity .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its analogs:

- Antitumor Activity : In vitro tests demonstrated that derivatives of dihydrobenzofuran compounds showed significant inhibition of cancer cell lines, suggesting a potential mechanism involving apoptosis induction .

- Antimicrobial Studies : Comparative studies with structurally similar compounds revealed that certain derivatives exhibited promising antibacterial effects against various pathogens, indicating a broad spectrum of activity.

- Structure-Activity Relationship (SAR) : Research has focused on understanding how modifications to the benzofuran structure influence biological activity. For instance, variations in substituents have been correlated with changes in potency against specific biological targets .

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for 5-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetic Acid?

Answer:

The synthesis typically involves multi-step protocols using organometallic reagents and cyclization strategies. For example:

- Step 1 : Lithiation of a trifluoromethyl-substituted precursor using n-BuLi in THF at −78 °C to activate the aromatic ring .

- Step 2 : Coupling with electrophiles such as 5-bromo-2-methoxybenzaldehyde under controlled temperatures (RT to reflux) .

- Step 3 : Cyclization via acid-catalyzed or thermal conditions to form the dihydrobenzofuran core. AgCN or LDA may be used to facilitate intermediate transformations .

- Step 4 : Functionalization of the acetic acid moiety using reducing agents (e.g., LiAlH4) or activating agents like MsCl .

Basic: How is NMR spectroscopy utilized in characterizing this compound?

Answer:

NMR is critical for structural elucidation:

- ¹H NMR : Identifies proton environments in the dihydrobenzofuran ring and acetic acid side chain. Coupling constants reveal stereochemistry.

- ¹⁹F NMR : Specifically tracks the trifluoromethyl group (δ ~ −60 to −70 ppm), confirming substitution patterns and purity .

- Sample Preparation : Use deuterated solvents (e.g., CDCl₃ or DMSO-d₆) and internal standards (e.g., TMS) for calibration. Quantitative NMR (qNMR) with certified reference materials ensures accuracy .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

Answer:

Yield optimization requires:

- Temperature Control : Low temperatures (−78 °C) during lithiation prevent side reactions .

- Catalyst Screening : Transition metal catalysts (e.g., Pd for cross-couplings) improve selectivity.

- Purification : Use flash chromatography or recrystallization to isolate intermediates. For example, HBr/H₂O hydrolysis followed by LiAlH4 reduction enhances purity .

- Kinetic Monitoring : In-situ techniques (e.g., FTIR or HPLC) track reaction progress and identify bottlenecks .

Advanced: What strategies mitigate by-product formation during the synthesis?

Answer:

- Regioselective Protection : Block reactive sites (e.g., methoxy groups) to prevent undesired substitutions .

- Anhydrous Conditions : Use dried solvents (THF, CH₂Cl₂) and inert atmospheres to avoid hydrolysis of intermediates .

- Stoichiometric Precision : Optimize equivalents of reagents like Na(OAc)₃BH to minimize over-reduction or dimerization .

- By-Product Analysis : LC-MS or GC-MS identifies impurities, guiding iterative refinement of reaction conditions .

Basic: What analytical techniques confirm the compound's purity and structure?

Answer:

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>95%) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ for [M+H]⁺ ions).

- Elemental Analysis : Validates C, H, F, and O content.

- X-ray Crystallography : Resolves absolute configuration if single crystals are obtainable .

Advanced: How to resolve discrepancies in spectroscopic data from different studies?

Answer:

- Cross-Validation : Compare data with certified reference materials (CRMs) for NMR or HPLC .

- Parameter Standardization : Ensure consistent solvent, temperature, and instrument settings (e.g., 500 MHz vs. 300 MHz NMR).

- Computational Modeling : DFT calculations predict ¹H/¹⁹F chemical shifts, aiding assignment of conflicting peaks .

Advanced: What computational methods predict reactivity or stability of this compound?

Answer:

- DFT Calculations : Model transition states to predict regioselectivity in cyclization or trifluoromethyl group interactions .

- Molecular Dynamics (MD) : Simulate solvation effects and stability under varying pH/temperature.

- Docking Studies : Explore binding affinities if the compound is a drug candidate.

Basic: What are the stability considerations under various storage conditions?

Answer:

- Temperature : Store at −20 °C in airtight containers to prevent decomposition.

- Light Sensitivity : Amber vials protect against UV-induced degradation of the dihydrobenzofuran core.

- Moisture Control : Desiccants (e.g., silica gel) avoid hydrolysis of the acetic acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.